1-(3,4-dimethylphenyl)-N-((4-hydroxychroman-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide
CAS No.: 1396810-12-0
Cat. No.: VC4490373
Molecular Formula: C23H26N2O4
Molecular Weight: 394.471
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396810-12-0 |
|---|---|
| Molecular Formula | C23H26N2O4 |
| Molecular Weight | 394.471 |
| IUPAC Name | 1-(3,4-dimethylphenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C23H26N2O4/c1-15-7-8-18(11-16(15)2)25-13-17(12-21(25)26)22(27)24-14-23(28)9-10-29-20-6-4-3-5-19(20)23/h3-8,11,17,28H,9-10,12-14H2,1-2H3,(H,24,27) |
| Standard InChI Key | JNPIEMBMVXFZBZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3(CCOC4=CC=CC=C43)O)C |
Introduction
1-(3,4-Dimethylphenyl)-N-((4-hydroxychroman-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex molecular structure, featuring a chroman moiety and a pyrrolidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and unique structural characteristics.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. A common approach might include the condensation of appropriate precursors, such as chroman derivatives and pyrrolidine-based compounds, followed by amidation reactions to form the carboxamide linkage. The specific synthesis route for 1-(3,4-dimethylphenyl)-N-((4-hydroxychroman-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide would depend on the availability of starting materials and the desired yield and purity of the final product.
Research Findings and Future Directions
While detailed research findings specific to 1-(3,4-dimethylphenyl)-N-((4-hydroxychroman-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide are scarce, studies on related compounds suggest promising biological activities. Future research should focus on synthesizing this compound efficiently, characterizing its physical and chemical properties, and evaluating its pharmacological potential through in vitro and in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume